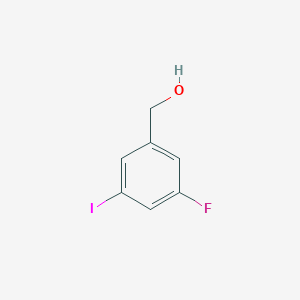

(3-Fluoro-5-iodophenyl)methanol

Description

Contextual Significance of Halogenated Phenylmethanols in Organic Chemistry

The specific combination of a fluorine and an iodine atom on the same phenyl ring, as seen in (3-Fluoro-5-iodophenyl)methanol, offers a unique platform for selective chemical modifications. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, including cross-coupling reactions, while the carbon-fluorine bond is strong and generally less reactive. This differential reactivity allows for stepwise functionalization, making such compounds valuable building blocks in the synthesis of complex organic molecules.

Overview of Research Trajectories for Aryl Halide and Benzyl (B1604629) Alcohol Derivatives

Aryl halides are fundamental precursors in a multitude of organic reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. ucl.ac.uktaylorandfrancis.com The development of these reactions has revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and functional materials. taylorandfrancis.com Research in this area continues to focus on developing more efficient and selective catalytic systems and expanding the scope of accessible transformations. frontiersin.org The generation of aryl radicals from aryl halides using visible light has also emerged as a powerful and environmentally friendly method for constructing aromatic compounds. mdpi.com

Benzyl alcohol derivatives are also of great interest, serving as key intermediates in the synthesis of a wide range of valuable products. researchgate.net They are precursors to aldehydes, ketones, and carboxylic acids through oxidation reactions and can be used to introduce the benzyl protecting group in the synthesis of complex natural products. researchgate.netmdpi.com The global market for benzyl alcohol is expanding, driven by its use as a preservative, a solvent in paints and coatings, and in the pharmaceutical industry. emergenresearch.com

Scope and Research Questions for this compound Studies

Research involving this compound is primarily focused on leveraging its unique structural features for synthetic applications. Key research questions that studies on this compound aim to address include:

Selective Functionalization: How can the differential reactivity of the C-I and C-F bonds be exploited to achieve selective and sequential modifications of the aromatic ring?

Synthesis of Novel Compounds: What new and potentially bioactive molecules can be synthesized using this compound as a starting material or key intermediate?

Reaction Optimization: What are the most efficient and scalable methods for the synthesis of this compound itself?

Medicinal Chemistry Applications: Can derivatives of this compound exhibit useful biological activities, for instance, as antiviral agents? google.com

By exploring these questions, chemists can unlock the full potential of this versatile molecule and contribute to the advancement of organic synthesis and medicinal chemistry.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in research and synthesis.

Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 1261837-87-9 sigmaaldrich.comsigmaaldrich.com |

| Chemical Formula | C₇H₆FIO sigmaaldrich.com |

| Molecular Weight | 251.94 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| SMILES | C1=C(C=C(C=C1F)I)CO |

| InChI | InChI=1S/C7H6FIO/c8-6-2-4(10)1-5(9)3-6/h1-3,10H,4H2 |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a fluorine atom at position 3, an iodine atom at position 5, and a hydroxymethyl group (-CH₂OH) at position 1. The presence of these different functional groups gives rise to characteristic signals in various spectroscopic analyses.

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in the provided search results. However, general synthetic strategies for related compounds can be inferred. A common method for preparing benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde (B42025). Therefore, a plausible synthetic route to this compound would involve the reduction of 3-fluoro-5-iodobenzoic acid or 3-fluoro-5-iodobenzaldehyde (B1294276).

Another potential route could involve the direct fluorination and iodination of a suitable precursor, although these reactions can sometimes lack regioselectivity. beilstein-journals.org The synthesis of related halogenated phenylmethanols often involves multi-step sequences starting from commercially available materials. google.com Purification of the final product would typically be achieved through techniques such as column chromatography or recrystallization.

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable building block in organic synthesis.

Use as a Versatile Building Block

The presence of both a fluorine and an iodine atom on the phenyl ring allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in many cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at the 5-position while leaving the fluorine atom intact for potential subsequent transformations.

Precursor for the Synthesis of Complex Molecules

The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing further handles for synthetic diversification. This versatility makes this compound an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. For example, related fluorinated and iodinated phenyl derivatives are used in the synthesis of biologically active compounds. bldpharm.com

Research and Development

The unique properties of this compound position it as a compound of interest for ongoing and future research.

Recent Studies and Discoveries

While specific studies focused solely on this compound are not prominent in the search results, research on related halogenated compounds is abundant. Studies on the synthesis and reactivity of fluorinated and iodinated aromatic compounds continue to be a major focus in organic chemistry. beilstein-journals.org For instance, the development of new methods for the introduction of fluorine and iodine into aromatic rings is an active area of research. researchgate.net

Potential as a Tool Compound in Medicinal Chemistry

Halogenated organic compounds are prevalent in many pharmaceuticals. nih.gov The incorporation of fluorine, in particular, can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The presence of an iodine atom provides a site for further chemical modification, allowing for the generation of libraries of compounds for biological screening. The this compound scaffold could therefore serve as a valuable tool for the discovery of new drug candidates.

Future Research Directions

Future research on this compound will likely focus on:

Developing efficient and scalable synthetic routes to the compound.

Exploring its reactivity in a wider range of chemical transformations.

Synthesizing and evaluating the biological activity of its derivatives for potential applications in medicine and agriculture.

Investigating its use as a building block for the synthesis of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPNYCKCRUTKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261837-87-9 | |

| Record name | 3-Fluoro-5-iodobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Iodophenyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Fluoro-5-iodophenyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH). The aromatic region would display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.

The three aromatic protons are in different chemical environments. The proton at the C2 position is expected to appear as a triplet of doublets, coupled to the adjacent fluorine atom and the proton at C6. The proton at C4 would likely be a doublet of doublets, showing coupling to the adjacent fluorine and the proton at C6. The proton at C6 is anticipated to be a multiplet due to coupling with the protons at C2 and C4, as well as a smaller coupling to the fluorine at C3.

The benzylic methylene protons (CH₂) attached to the aromatic ring would appear as a singlet, or if coupled to the hydroxyl proton, a doublet. The hydroxyl proton itself would typically be a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange (adding a drop of D₂O) would cause the disappearance of the hydroxyl signal, confirming its assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H2 | 7.30 - 7.45 | t | J(H,F) ≈ 8-10, J(H,H) ≈ 1.5-2.5 |

| Ar-H4 | 7.15 - 7.30 | dt | J(H,H) ≈ 7.5-8.5, J(H,F) ≈ 2.0-3.0 |

| Ar-H6 | 7.55 - 7.70 | ddd | J(H,H) ≈ 7.5-8.5, J(H,H) ≈ 1.5-2.5, J(H,F) ≈ 1.0-2.0 |

| -CH₂- | ~4.6 | s | - |

| -OH | Variable (e.g., 2.0-4.0) | br s | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals for the aromatic carbons and one for the benzylic carbon. The carbon atoms directly bonded to electronegative atoms (fluorine, iodine, and oxygen) will have their chemical shifts significantly influenced.

The carbon attached to the iodine (C5) would be found at a lower field (higher ppm) due to the heavy atom effect. Conversely, the carbon bonded to the highly electronegative fluorine (C3) will also be shifted downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm), with their exact positions influenced by the substitution pattern. The benzylic carbon (CH₂OH) would appear in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 | ~145 | Small |

| C2 | ~115 | Small |

| C3 | ~162 | Large (¹JCF ≈ 245) |

| C4 | ~125 | Small |

| C5 | ~95 | Small |

| C6 | ~135 | Small |

| -CH₂OH | ~64 | - |

Note: These are predicted values. Actual chemical shifts depend on the solvent and experimental setup.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. sunwaypharm.comsigmaaldrich.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. sigmaaldrich.com The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. guidechem.com The spectrum would show a single resonance for the fluorine atom, which would be split into a multiplet due to coupling with the neighboring aromatic protons (H2 and H4). The magnitude of these coupling constants provides valuable structural information. sigmaaldrich.com The large chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex molecules. sigmaaldrich.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, cross-peaks would be observed between the aromatic protons that are on adjacent carbons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (C1, C3, and C5) by observing their correlations with nearby protons. For example, the methylene protons would show a correlation to C1, C2, and C6.

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule, such as the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring. chemicalbook.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers and allow for the determination of the energy barriers between them. chemicalbook.com For this compound, VT-NMR could help understand the preferred orientation of the -CH₂OH group relative to the substituted aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. chemicalbook.com For this compound (C₇H₆FIO), the calculated exact mass is 251.9447 g/mol . HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), thus verifying the molecular formula.

In addition to molecular formula confirmation, the mass spectrum reveals information about the molecule's fragmentation pathways under ionization. The molecular ion peak [M]⁺ would be observed, and its fragmentation would lead to several characteristic daughter ions. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or a water molecule (H₂O). A significant fragmentation pathway would likely involve the cleavage of the C-C bond to lose the CH₂OH group, leading to the formation of a 3-fluoro-5-iodophenyl cation.

Table 3: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Description |

| 251.9447 | [C₇H₆FIO]⁺ | Molecular Ion |

| 234.9418 | [C₇H₅FI]⁺ | Loss of OH |

| 233.9339 | [C₇H₄FI]⁺ | Loss of H₂O |

| 221.9442 | [C₆H₃FI]⁺ | Loss of CH₂OH |

Note: The relative intensities of these fragments would depend on the ionization energy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" based on its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes within the molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups.

The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methylene group are expected in the 2850-3100 cm⁻¹ range. The presence of the C-O stretching vibration, typically found between 1000 and 1300 cm⁻¹, further confirms the alcohol functionality. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations are expected at lower wavenumbers, typically in the 1000-1400 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₂) | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch (Primary Alcohol) | ~1050 |

| C-F Stretch | 1000-1400 |

| C-I Stretch | 500-600 |

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FT-IR, involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar functional groups and skeletal vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric C=C stretching vibrations of the benzene (B151609) ring, which may be weak in the FT-IR spectrum, often produce strong Raman bands. The C-I bond, being highly polarizable, is also expected to give a characteristic Raman signal at low frequencies. The C-F stretch, while visible, is generally weaker in Raman than in IR spectroscopy.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580-1610 |

| C-I Stretch | 500-600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from lower energy molecular orbitals (usually HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (usually LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to exhibit absorption bands characteristic of a substituted benzene ring. researchgate.net The primary absorption bands for benzene derivatives are typically the E2-band (around 200 nm) and the B-band (around 255 nm). The presence of substituents like fluorine, iodine, and the hydroxymethyl group can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The iodine atom, in particular, due to the "heavy atom effect," can influence the electronic transitions and may lead to the appearance of new, weak absorption bands at longer wavelengths corresponding to n → σ* transitions.

| Electronic Transition | Expected Wavelength (λmax, nm) |

|---|---|

| π → π* (E2-band) | ~200-220 |

| π → π* (B-band) | ~260-280 |

X-ray Diffraction Analysis for Single-Crystal Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

Crystal Growth Methodologies and Optimization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For a compound like this compound, which is likely a solid at room temperature, several crystal growth techniques can be employed. A common and effective method is slow evaporation of a saturated solution. mdpi.com The choice of solvent is crucial; solvents in which the compound has moderate solubility are often ideal. Potential solvents could include hexane (B92381), ethyl acetate (B1210297), dichloromethane, or mixtures thereof. Optimization of the crystal growth process involves varying the solvent system, the rate of evaporation, and the temperature. mdpi.com For instance, allowing the solvent to evaporate slowly over several days or weeks in a loosely capped vial can yield well-formed crystals. Another technique is slow cooling of a saturated solution, where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then allowed to cool gradually to room temperature or below.

Crystallographic Data Collection and Refinement Parameters

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and processed to determine the unit cell dimensions and the space group. The structure is then solved and refined to obtain the final atomic coordinates and displacement parameters. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF). Data for similar structures can often be found in crystallographic databases.

| Parameter | Typical Value/Description |

|---|---|

| Empirical formula | C₇H₆FIO |

| Formula weight | 268.02 |

| Crystal system | To be determined by experiment (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined by experiment (e.g., P2₁/c) |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | To be determined by experiment |

| Calculated density (ρcalc) | g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | Typically 100 K or 293 K |

| Final R indices [I > 2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | GooF |

Analysis of Molecular Geometry and Intermolecular Interactions

The three-dimensional arrangement of atoms and the forces between molecules are pivotal in determining the physical and chemical properties of a compound. For this compound, these aspects are influenced by the interplay of its functional groups: the phenyl ring, the fluorine and iodine substituents, and the hydroxymethyl group.

The molecular geometry of this compound is centered around the planar phenyl ring. The carbon atoms of the benzene ring are sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. The hydroxymethyl group (-CH₂OH) introduces a tetrahedral geometry around the sp³ hybridized carbon atom, with expected bond angles around 109.5°. acs.orgresearchgate.net The C-O-H bond angle within the hydroxyl group is also anticipated to be bent, similar to that in methanol. rsc.org

Intermolecular interactions are crucial in defining the macroscopic properties of the compound, such as its melting and boiling points. The primary intermolecular forces at play for this compound are hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of the hydroxyl group makes this compound a potent hydrogen bond donor and acceptor. jyu.fi The highly electronegative oxygen atom polarizes the O-H bond, creating a partial positive charge on the hydrogen atom and a partial negative charge on the oxygen. This allows for strong electrostatic interactions with neighboring molecules, where the hydrogen of one molecule is attracted to the oxygen of another. acs.orgyoutube.comyoutube.comyoutube.com The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor. nih.govacs.orgrsc.org Studies on fluorinated benzyl alcohols have investigated the influence of fluorine substitution on the hydrogen-bond donating properties of the alcohol. researchgate.net The presence of these hydrogen bonds is expected to contribute significantly to the compound's physical properties.

Halogen Bonding: A more nuanced interaction present in this molecule is halogen bonding. The iodine atom, despite being a halogen, can act as an electrophilic species in what is known as a σ-hole interaction. acs.org This phenomenon arises from an anisotropic distribution of electron density around the covalently bonded iodine atom, creating a region of positive electrostatic potential on the outermost portion of the halogen, opposite to the C-I bond. nih.gov This positive region can then interact favorably with a nucleophilic species, such as the oxygen atom of the hydroxyl group on a neighboring molecule. The strength of this halogen bond is influenced by the other substituents on the aromatic ring. jyu.finih.gov Electron-withdrawing groups tend to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. In this compound, the electron-withdrawing nature of the fluorine atom and the hydroxymethyl group could potentially modulate the strength of the iodine's halogen bonding capability.

| Interaction Type | Donor | Acceptor | Expected Influence on Properties |

| Hydrogen Bonding | -OH group | -OH group (oxygen), Fluorine | Significant impact on boiling point, melting point, and solubility |

| Halogen Bonding | Iodine (σ-hole) | -OH group (oxygen), Fluorine | Influences crystal packing and solid-state structure |

Methodological Considerations in Spectroscopic Data Interpretation and Validation

The elucidation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The accurate interpretation and validation of the data obtained from these methods are paramount.

Spectroscopic Data Interpretation:

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms. The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern due to the different electronic environments of the protons on the substituted ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms. In ¹³C NMR, the carbon attached to the iodine atom is expected to show a characteristic chemical shift. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would be useful in confirming the presence of the -CH₂OH group. youtube.com

IR spectroscopy is instrumental in identifying the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. youtube.com Absorptions corresponding to C-H stretching of the aromatic ring and the CH₂ group, as well as C-F and C-I stretching vibrations, would also be expected.

Mass Spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help in confirming the structure. The isotopic pattern of iodine (¹²⁷I being the only stable isotope) would be clearly visible.

Validation of Spectroscopic Data: The validation of analytical methods using these spectroscopic techniques is crucial to ensure the reliability of the results. This process typically involves assessing several parameters:

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present. For example, in an HPLC-UV method, the peak for this compound should be well-resolved from any impurity peaks. arlok.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations. arlok.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. arlok.com

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). arlok.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By rigorously applying these spectroscopic methods and validation principles, a comprehensive and accurate structural and interactional profile of this compound can be established.

Computational and Theoretical Investigations of 3 Fluoro 5 Iodophenyl Methanol

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides a powerful avenue for predicting and interpreting spectroscopic data, offering a direct link between the calculated molecular properties and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the NMR chemical shifts of different nuclei within (3-Fluoro-5-iodophenyl)methanol, such as ¹H, ¹³C, and ¹⁹F. aps.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations, often performed in conjunction with DFT. liverpool.ac.uk

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be directly compared with experimental NMR spectra. This comparison serves multiple purposes: it can aid in the assignment of complex spectra, help to confirm the proposed molecular structure, and provide a means to assess the accuracy of the computational method itself. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase calculations.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| -CH₂- | 4.65 | 4.60 |

| -OH | 2.10 | 2.05 |

| Aromatic H (ortho to F) | 7.30 | 7.25 |

| Aromatic H (ortho to I) | 7.60 | 7.55 |

| Aromatic H (para to F/I) | 7.10 | 7.05 |

Note: The values in this table are for illustrative purposes. Actual values would depend on the solvent and the specific computational methodology employed.

Computational methods can also predict the vibrational frequencies of this compound and their corresponding intensities in both infrared (IR) and Raman spectra. osu.educardiff.ac.uk These calculations are typically performed at the same level of theory as the geometry optimization. The output of a vibrational frequency calculation is a list of normal modes, each with a specific frequency and intensity. mdpi.com

These calculated frequencies and intensities can be used to generate a simulated IR or Raman spectrum. cardiff.ac.uk This simulated spectrum can then be compared with the experimental spectrum, aiding in the assignment of the observed absorption bands to specific molecular vibrations. osu.edu For example, the calculations can distinguish between the C-F stretching vibration, the C-I stretching vibration, the O-H stretching and bending modes, and the various vibrations of the aromatic ring. It is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies. mdpi.com

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1450 | CH₂ scissoring |

| ~1250 | C-F stretch |

| ~1050 | C-O stretch |

| ~550 | C-I stretch |

Note: This table presents a simplified, hypothetical set of vibrational assignments.

Electronic Transition Predictions via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations are crucial for understanding the photophysical properties of a compound and for interpreting experimental UV-Vis spectra.

In a typical TD-DFT study, the optimized ground-state geometry of the molecule is first determined using DFT. Subsequently, TD-DFT calculations are performed to obtain the excitation energies and oscillator strengths for the lowest-energy electronic transitions. The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring.

For a molecule like this compound, TD-DFT could predict the π→π* transitions characteristic of the benzene (B151609) ring. The substitution pattern with fluorine, iodine, and a hydroxymethyl group would influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the predicted absorption maxima compared to unsubstituted benzyl (B1604629) alcohol. While specific data for this compound is unavailable, studies on other substituted aromatic compounds have demonstrated the utility of TD-DFT in accurately reproducing experimental absorption spectra. For instance, TD-DFT calculations have been successfully employed to study the electronic transitions in various substituted triaryl-diphospholes, showing excellent agreement with experimental UV/Vis spectra. rsc.orgacs.org

A hypothetical data table for the predicted electronic transitions of this compound, based on a TD-DFT calculation, would resemble the following:

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.015 | HOMO → LUMO |

| S₀ → S₂ | 240 | 0.250 | HOMO-1 → LUMO |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and accessible shapes (conformations) of a molecule. These methods provide insights into the flexibility of the molecule and the energy associated with different spatial arrangements of its atoms.

Rotational Barriers and Energetic Landscapes

The rotation around single bonds in a molecule is not entirely free due to steric and electronic effects. The energy required to rotate a part of a molecule around a specific bond is known as the rotational barrier. By systematically rotating a bond and calculating the energy at each step, an energetic landscape, or potential energy surface, can be constructed.

For this compound, a key rotational barrier would be that of the C-C bond connecting the hydroxymethyl group to the phenyl ring. The size of the iodine atom and the electronic influence of the fluorine atom would likely affect the rotational profile. A computational study would reveal the most stable (lowest energy) conformation and the energy of the transition states between different stable conformations.

Conformational Flexibility Studies

Conformational flexibility refers to the range of shapes a molecule can adopt at a given temperature. MD simulations can be used to study this flexibility by simulating the motion of the atoms over time. The results of an MD simulation provide a trajectory of atomic positions, from which the distribution of different conformations can be analyzed. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors.

For this compound, conformational flexibility studies would explore the different orientations of the hydroxymethyl group relative to the phenyl ring.

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions (the reaction mechanism) and the associated energy changes.

Transition State Characterization for Synthetic Transformations

A transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment as reactants are converted into products. By locating and characterizing the transition state for a particular reaction, chemists can gain a deeper understanding of how the reaction proceeds. Computational methods can be used to determine the geometry and energy of transition states, which are often difficult to study experimentally. For example, theoretical investigations have been conducted on the reaction mechanism of benzyl alcohol with the OH radical, identifying various transition states for hydrogen abstraction and addition reactions. bit.edu.cn

Thermodynamic and Kinetic Parameters of Reactions

Computational methods can also be used to calculate important thermodynamic and kinetic parameters of a reaction. Thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate whether a reaction is favorable and what the equilibrium position will be. Kinetic parameters, such as the activation energy (Ea), determine the rate of the reaction. These parameters can be calculated from the energies of the reactants, products, and transition states. While no specific studies on the reaction energetics of this compound were found, computational studies on the methanolysis of palladium-acyl bonds have provided valuable insights into the energetics of this process. hw.ac.uk

A hypothetical data table for the calculated thermodynamic and kinetic parameters of a reaction involving this compound might look like this:

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Analysis of Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to predict the behavior of molecules. For this compound, understanding its electronic structure is key to predicting its reactivity. This involves analyzing how electrons are distributed within the molecule and how this distribution influences its interactions with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comfiveable.menumberanalytics.comwikipedia.orgucsb.edu

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. numberanalytics.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive. numberanalytics.com

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would suggest the site for nucleophilic attack. ucsb.edu Although specific calculations for this compound are not publicly available, a theoretical study would involve calculating the energies of these orbitals and visualizing their spatial distribution.

Illustrative Data Table for FMO Analysis:

This table illustrates the type of data that would be generated from an FMO analysis. The values are hypothetical and serve to demonstrate the concept.

| Parameter | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.delibretexts.orgucsb.eduresearchgate.net It is a valuable tool for predicting how molecules will interact with each other. libretexts.org An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color spectrum to represent different potential values.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are likely to be sites for electrophilic attack. researchgate.netyoutube.com Blue colors represent regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.netyoutube.com Green areas denote regions of neutral potential. researchgate.net

For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen, fluorine, and iodine atoms due to their high electronegativity, and electron-deficient areas, likely around the hydrogen atoms of the hydroxyl and methyl groups. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding. ucsb.edu

Chemical Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various indices. mdpi.comnih.govpku.edu.cn These descriptors are derived from the change in energy as electrons are added to or removed from the system.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η).

While specific values for this compound are not available, theoretical calculations would provide these indices, offering a quantitative measure of its reactivity.

Illustrative Data Table for Chemical Reactivity Indices:

This table shows the kind of data that would be obtained from a DFT calculation of reactivity indices. The values are for illustrative purposes only.

| Reactivity Index | Definition | Illustrative Value (eV) |

| Ionization Potential (I) | Energy to remove an electron | 8.5 |

| Electron Affinity (A) | Energy released when adding an electron | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 4.85 |

| Chemical Hardness (η) | (I - A) / 2 | 3.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.22 |

Solvent Effects and Continuum Solvation Models in Computational Studies

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction's outcome. Computational models can account for solvent effects, with continuum solvation models being a popular and efficient choice. google.comresearchgate.netwiley-vch.dewikipedia.org

In a continuum solvation model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. researchgate.netwikipedia.org The solute molecule is placed in a cavity within this continuum. This approach allows for the calculation of the solute's properties in a simulated solvent environment, providing insights into how the solvent affects its structure, stability, and reactivity. The Polarizable Continuum Model (PCM) is a widely used example of this approach. wikipedia.org

For this compound, studying its behavior in different solvents using continuum models would be essential to predict its properties in a realistic chemical setting. For instance, the stability of different conformers or the energy barrier of a reaction can change significantly depending on the polarity of the solvent.

Chemical Reactivity and Transformational Chemistry of 3 Fluoro 5 Iodophenyl Methanol

Reactivity of the Aryl Halide Moiety

The presence of two different halogen atoms, fluorine and iodine, on the aromatic ring of (3-Fluoro-5-iodophenyl)methanol imparts differential reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for reactions involving the aryl halide moiety.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For an SₙAr reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the hydroxymethyl group (-CH₂OH) is a weak electron-donating group, which does not activate the ring towards nucleophilic attack. Furthermore, the fluorine and iodine atoms are meta to each other, which is less favorable for activation compared to an ortho or para arrangement. masterorganicchemistry.com While fluorine is highly electronegative and can act as a leaving group in activated systems, the C-F bond is very strong. masterorganicchemistry.com Conversely, iodine is a better leaving group, but the lack of ring activation makes SₙAr reactions on this compound challenging under standard conditions. For SₙAr to proceed, very strong nucleophiles or harsh reaction conditions would likely be required, with substitution expected to occur at the iodine position. cymitquimica.com In some cases, polyfluoroarenes can undergo SₙAr reactions where a fluorine atom is displaced due to the cumulative electron-withdrawing effect of multiple fluorine atoms. mdpi.com However, in this compound, the single fluorine atom's effect is insufficient to readily facilitate this reaction.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl >> F. nih.govwikipedia.org This selectivity is primarily governed by the bond dissociation energy of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle. nih.gov For this compound, this reactivity difference allows for highly selective functionalization at the carbon-iodine bond, leaving the robust carbon-fluorine bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. This compound can be selectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or vinyl-substituted derivatives. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.org this compound can react with alkenes to introduce a substituted vinyl group at the iodine position, yielding stilbene-like structures. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uk It allows for the introduction of an alkynyl group onto the aromatic ring of this compound at the site of the iodine atom. rsc.orgscielo.org.mx

Negishi Coupling: The Negishi coupling joins an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and can be used to couple this compound with a wide variety of alkyl, vinyl, or aryl zinc reagents. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (3-Fluoro-5-arylphenyl)methanol |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (3-Fluoro-5-vinylphenyl)methanol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | (3-Fluoro-5-alkynylphenyl)methanol |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni catalyst | (3-Fluoro-5-alkyl/aryl/vinylphenyl)methanol |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, such as the Ullmann coupling, provide an alternative to palladium-catalyzed methods for forming C-C, C-O, and C-N bonds. organic-chemistry.orgacs.org These reactions are particularly effective for coupling aryl halides with alcohols, amines, and thiols. acs.org In the case of this compound, the more reactive C-I bond would be the exclusive site of reaction. organic-chemistry.org Ullmann-type reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations. organic-chemistry.orgmdpi.comelsevierpure.com Modern protocols often use ligands to facilitate the reaction under milder conditions. acs.org

| Reaction Type | Nucleophile | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Ullmann Ether Synthesis | Alcohol (R-OH) | CuI, Base (e.g., K₂CO₃), Ligand | (3-Fluoro-5-phenoxyphenyl)methanol derivative |

| Ullmann Condensation | Amine (R₂NH) | CuI, Base (e.g., K₂CO₃), Ligand | (3-Fluoro-5-aminophenyl)methanol derivative |

Strategies for Mitigating Iodine Loss during Cross-Coupling

While the C-I bond is the desired site of reactivity, side reactions such as hydrodehalogenation (loss of iodine) can occur, particularly under harsh conditions or with certain catalyst systems. nih.gov To ensure high yields of the cross-coupled product, several strategies can be employed:

Ligand Selection: The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions. nih.govnih.gov

Reaction Conditions: Optimization of temperature, solvent, and base is critical. Milder conditions are generally preferred to minimize side reactions. acs.orgresearchgate.net For instance, in some Suzuki-Miyaura couplings, changing the solvent can suppress deiodination and improve yields. nih.gov

Control of Stoichiometry: Careful control of the stoichiometry of the coupling partners and reagents can prevent unwanted side reactions.

The primary strategy for selective coupling in polyhalogenated arenes like this compound relies on the inherent difference in reactivity between the halogens (electronic control). nih.gov The significantly lower bond energy of the C-I bond compared to the C-F bond ensures that oxidative addition of the palladium catalyst occurs preferentially at the C-I bond under well-controlled conditions. nih.govnih.govacs.org

Transformations of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group (-CH₂OH) in this compound is a versatile handle for further synthetic modifications, most notably through oxidation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzyl alcohol functionality can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation, yielding 3-fluoro-5-iodobenzaldehyde (B1294276).

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or potassium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄). libretexts.orgorganic-chemistry.org These reactions typically require heating under reflux to ensure complete conversion to 3-fluoro-5-iodobenzoic acid. libretexts.org

| Target Product | Typical Oxidizing Agent | General Conditions |

|---|---|---|

| 3-Fluoro-5-iodobenzaldehyde | PCC, DMP | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature |

| 3-Fluoro-5-iodobenzoic acid | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Aqueous solution, Heat/Reflux |

Reduction Reactions to Alkylbenzenes

A typical two-step laboratory-scale synthesis might involve the conversion of the alcohol to (3-fluoro-5-iodobenzyl) chloride or bromide, for example using thionyl chloride or phosphorus tribromide. The resulting benzyl halide can then be reduced to the target alkylbenzene, 3-fluoro-5-iodotoluene, using a variety of reducing agents such as lithium aluminum hydride, or through catalytic hydrogenation. It is important to note that the choice of reducing agent would need to be carefully considered to avoid undesired reduction of the carbon-iodine bond.

Esterification and Etherification Reactions

The hydroxymethyl group of this compound is amenable to both esterification and etherification reactions, forming the corresponding esters and ethers.

Esterification:

Esterification of this compound can be achieved by reacting it with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (3-fluoro-5-iodophenyl)methyl acetate (B1210297). The reaction conditions would be typical for standard esterification procedures.

Etherification:

The synthesis of ethers from this compound can be accomplished through several methods. A common laboratory method is the Williamson ether synthesis, which would involve deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide would then be reacted with an alkyl halide to form the desired ether.

Alternatively, chemoselective methods for the etherification of benzyl alcohols have been developed. For instance, a procedure utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) has been reported for the efficient conversion of benzyl alcohols to their methyl or ethyl ethers, respectively. sigmaaldrich.com This method is noted for its chemoselectivity, preferentially reacting with benzylic hydroxyl groups in the presence of other types of hydroxyl groups. sigmaaldrich.commasterorganicchemistry.com While this method has not been specifically reported for this compound, it represents a potential route for its selective etherification.

Benzylation of Arenes

This compound can potentially be used as a benzylating agent in Friedel-Crafts type reactions to introduce the 3-fluoro-5-iodobenzyl group onto an aromatic ring. The benzylation of arenes with benzyl alcohols is a well-established reaction, often catalyzed by Brønsted or Lewis acids. acgpubs.org These reactions provide a more environmentally friendly alternative to the use of benzyl halides. acgpubs.org

The reaction proceeds via the protonation of the hydroxyl group by the acid catalyst, followed by the loss of water to form a resonance-stabilized benzyl carbocation. This electrophilic carbocation is then attacked by the electron-rich arene to form the benzylated product. Various catalysts have been employed for this transformation, including solid acid catalysts like zeolites and sulfonic acid-functionalized polymers, which offer advantages in terms of reusability and reduced environmental impact. acgpubs.orgmdpi.com

While the direct use of this compound in the benzylation of arenes is not explicitly detailed in the surveyed literature, the general principles of benzyl alcohol-based benzylation are applicable. The electronic nature of the substituents on the phenyl ring of the benzylating agent can influence its reactivity.

Synergistic Reactivity of Fluorine and Iodine Substituents

The presence of both a fluorine and an iodine atom on the phenyl ring of this compound, in conjunction with the hydroxymethyl group, leads to a complex interplay of electronic and steric effects that govern its reactivity.

Influence on Aromatic Ring Activation/Deactivation

Iodine: Similar to fluorine, iodine is a halogen and deactivates the aromatic ring through its electron-withdrawing inductive effect. Its ability to donate electron density via resonance is weaker than that of fluorine.

Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly activating. The methylene (B1212753) spacer insulates the hydroxyl group's oxygen from the ring, so its electronic influence is primarily a weak electron-donating inductive effect.

The synergistic effect of these three substituents results in a deactivated aromatic ring compared to benzene (B151609). The strong deactivating inductive effects of the two halogen atoms are the dominant influence.

Directing Effects in Electrophilic Substitution

The position of electrophilic attack on the substituted benzene ring is directed by the existing substituents.

Hydroxymethyl group (-CH₂OH): This group is also an ortho, para-director due to its weak activating nature.

In this compound, the fluorine is at position 3 and the iodine is at position 5 relative to the hydroxymethyl group at position 1. The available positions for electrophilic substitution are 2, 4, and 6.

Position 2: Ortho to the hydroxymethyl group and ortho to the fluorine atom.

Position 4: Para to the hydroxymethyl group and ortho to both the fluorine and iodine atoms.

Position 6: Ortho to the hydroxymethyl group and ortho to the iodine atom.

Considering the directing effects, an incoming electrophile would be directed to the positions ortho and para to the hydroxymethyl group and the halogens. The precise regioselectivity of an electrophilic substitution reaction would be a complex outcome of the combined directing and steric effects of all three substituents.

Stability Studies and Degradation Pathways

Specific studies on the stability and degradation pathways of this compound are not extensively documented in the public domain. However, general chemical principles can provide some insight into its likely stability and potential degradation routes.

As a solid, this compound is expected to be relatively stable under standard laboratory storage conditions, kept in a cool, dark, and dry place. The presence of the hydroxymethyl group introduces the possibility of oxidation to the corresponding aldehyde (3-fluoro-5-iodobenzaldehyde) and subsequently to the carboxylic acid (3-fluoro-5-iodobenzoic acid). This oxidation could be initiated by atmospheric oxygen over long periods, especially in the presence of light or trace metal impurities.

The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, particularly under conditions of light exposure (photolysis) or in the presence of certain reducing agents or catalysts. This could lead to the formation of 3-fluorobenzyl alcohol or other degradation products.

Oxidative Stability Assessments

The oxidative stability of this compound is primarily centered around the reactivity of the benzylic alcohol group. Generally, primary benzylic alcohols can be oxidized to the corresponding aldehydes and subsequently to carboxylic acids. The presence of halogen substituents on the aromatic ring can influence the rate and selectivity of these oxidation reactions.

Research into the oxidation of various substituted benzylic alcohols provides insights into the expected behavior of this compound. For instance, studies on the oxidation of benzylic alcohols using N-heterocycle-stabilized λ3-iodanes have shown that both electron-donating and electron-withdrawing groups on the aromatic ring are tolerated, leading to the formation of aldehydes or ketones. nih.gov However, highly electron-rich aromatic systems can sometimes lead to undesirable side reactions. nih.gov

The fluorine and iodine atoms in this compound are electron-withdrawing, which can modulate the electron density of the aromatic ring and the reactivity of the benzylic alcohol. The following table, based on findings from the oxidation of analogous substituted benzylic alcohols, illustrates the typical outcomes of such reactions.

Table 1: Oxidative Transformation of Substituted Benzylic Alcohols

| Substituted Benzylic Alcohol | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 4-Methylbenzyl alcohol | NHI/Chloride additive | 4-Methylbenzaldehyde | 97 |

| 4-Methoxybenzyl alcohol | NHI/Chloride additive | 4-Methoxybenzaldehyde | 85 |

| 4-Chlorobenzyl alcohol | NHI/Chloride additive | 4-Chlorobenzaldehyde | 75 |

| Naphthalen-2-ylmethanol | NHI/Chloride additive | Naphthaldehyde | 44 |

Data in this table is derived from studies on analogous compounds and is intended to be illustrative of the expected reactivity. nih.gov

Given this data, it is anticipated that the oxidation of this compound would selectively yield (3-fluoro-5-iodobenzaldehyde) under controlled conditions, with the potential for over-oxidation to the corresponding carboxylic acid being a competing pathway depending on the oxidant and reaction conditions used.

Photodegradation Mechanisms of Iodinated Aromatic Compounds

Iodinated aromatic compounds are known to be susceptible to photodegradation, a process initiated by the absorption of ultraviolet (UV) light. The carbon-iodine bond is significantly weaker than carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, making it the most photolabile of the carbon-halogen bonds.

The primary photochemical event in the degradation of aryl iodides is the homolytic cleavage (homolysis) of the C-I bond upon photoexcitation. nih.govacs.org This process generates an aryl radical and an iodine radical, as depicted in the general mechanism below:

Ar-I + hν (UV light) → Ar• + I•

For this compound, the photodegradation would be initiated by the cleavage of the C-I bond, forming a (3-fluoro-5-hydroxymethylphenyl) radical and an iodine radical.

The subsequent fate of these radicals is varied and depends on the reaction medium and the presence of other chemical species. The aryl radical can undergo a number of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another organic molecule to form (3-fluorophenyl)methanol.

Dimerization: Two aryl radicals can combine to form a biphenyl (B1667301) derivative.

Reaction with oxygen: In the presence of oxygen, the aryl radical can lead to the formation of phenols and other oxygenated products.

The iodine radical can recombine with another iodine radical to form molecular iodine (I₂), or it can participate in other secondary reactions.

Studies on the photodegradation of iodinated phenols have shown that the process can lead to the formation of a complex mixture of products, including deiodinated phenols and various diiodophenols. nih.govdtu.dk While this compound is a benzylic alcohol rather than a phenol, the fundamental principle of C-I bond photolysis remains the key initiating step in its photodegradation pathway. The presence of the fluorine atom is unlikely to alter this primary photochemical process, although it may influence the subsequent reactivity of the generated aryl radical. The photodegradation process is a critical consideration for the environmental persistence and fate of such compounds. acs.orgmdpi.com

Role of 3 Fluoro 5 Iodophenyl Methanol As a Synthetic Intermediate

Applications in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The unique substitution pattern of (3-fluoro-5-iodophenyl)methanol makes it a valuable starting material for the synthesis of pharmaceutical agents. The presence of both fluorine and iodine allows for a modular approach to drug design, where the core scaffold can be elaborated through coupling reactions at the iodo-position while benefiting from the electronic and metabolic advantages conferred by the fluorine atom.

Development of Oxazolidinone Derivatives

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The general synthesis of aryl-substituted oxazolidinones often involves the coupling of an aniline (B41778) derivative with a chiral three-carbon unit, such as a glycidyl (B131873) ester or R-epichlorohydrin, followed by cyclization to form the oxazolidinone ring. nih.govorientjchem.orgderpharmachemica.com

While direct synthesis from this compound is not prominently documented, its derivatives are central to this field. For instance, the corresponding amine, (3-fluoro-5-iodophenyl)amine, would be a key intermediate. A plausible synthetic route starting from this compound would involve:

Oxidation of the benzyl (B1604629) alcohol to a carboxylic acid.

Conversion of the carboxylic acid to an acyl azide (B81097) via a Curtius rearrangement to yield the target aniline.

Reaction of the resulting (3-fluoro-5-iodophenyl)amine with a chiral epoxide (e.g., (R)-glycidyl butyrate) and subsequent cyclization to form the N-aryl oxazolidinone ring.

This approach allows for the introduction of the crucial fluorinated and iodinated phenyl ring found in advanced oxazolidinone candidates. The iodine atom serves as a versatile anchor for further modification via cross-coupling to enhance antibacterial activity or modulate pharmacokinetic properties. nih.gov

Synthesis of Thiazole-Based Compounds

The thiazole (B1198619) nucleus is a common scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com The standard Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone.

To utilize this compound as a precursor for thiazole derivatives, it would first be converted into a suitable α-haloketone. A representative synthetic sequence is outlined below:

| Step | Reaction | Reagents | Product |

| 1 | Oxidation | PCC or Swern Oxidation | (3-Fluoro-5-iodophenyl)aldehyde |

| 2 | Grignard Reaction | Vinylmagnesium bromide | 1-(3-Fluoro-5-iodophenyl)prop-2-en-1-ol |

| 3 | Oxidation | PCC or Swern Oxidation | 1-(3-Fluoro-5-iodophenyl)prop-2-en-1-one |

| 4 | Bromination | Bromine (Br₂) | 2,3-Dibromo-1-(3-fluoro-5-iodophenyl)propan-1-one |

| 5 | Thiazole Formation | Thiourea or substituted thioamides | 2-Amino/substituted-4-(3-fluoro-5-iodophenyl)thiazole |

This pathway provides a route to 4-arylthiazole derivatives where the electronically distinct 3-fluoro-5-iodophenyl group can be installed. The iodine atom on the final thiazole product remains available for subsequent cross-coupling reactions to build molecular complexity.

Precursors for Complex Heterocyclic Systems

The dual reactivity of the iodo and alcohol functionalities in this compound makes it an ideal starting point for a variety of more complex heterocyclic systems. The iodo group enables intramolecular coupling reactions, such as the Heck or Sonogashira reaction, to form fused ring systems.

For example, the alcohol can be used as a handle to attach a side chain containing a terminal alkyne or alkene. Following this, an intramolecular palladium-catalyzed coupling reaction with the iodine atom on the phenyl ring can lead to the formation of fused heterocycles containing dihydrofuran or dihydropyran rings, which are common motifs in natural products and pharmaceuticals.

Utilization in Agrochemical Research and Development

In agrochemical science, the introduction of fluorine atoms into active compounds is a well-established strategy to increase biological efficacy and metabolic stability. The 3-fluoro-5-iodophenyl scaffold is therefore of significant interest for creating novel fungicides, herbicides, and insecticides. google.com The synthetic utility of this compound in this field mirrors its use in pharmaceuticals. It serves as a precursor to key intermediates, such as the corresponding aniline or phenol, which are then incorporated into larger, more complex structures. For example, patents for novel fungicides describe the use of substituted anilines and other aromatic building blocks in the synthesis of complex oxadiazole derivatives. google.com The iodo-substituent provides a site for late-stage diversification, allowing for the rapid generation of a library of analogues to screen for optimal pesticidal activity.

As a Building Block for Advanced Organic Materials

The synthesis of high-performance organic materials for electronics and photonics often relies on the construction of well-defined, conjugated aromatic systems. The fluorinated and iodinated nature of this compound makes it a valuable component in this area.

Construction of Fluorinated Biphenyls and Related Scaffolds

Fluorinated biphenyls are a cornerstone of liquid crystal technology and are also used in the development of organic light-emitting diodes (OLEDs). nih.govnih.gov The presence of fluorine atoms can significantly alter the dielectric anisotropy and melting point of the final material. This compound is an excellent precursor for these structures via the Suzuki-Miyaura cross-coupling reaction.

The typical reaction involves coupling the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | (3'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-x-yl) derivative |

This reaction is highly efficient and tolerant of various functional groups, allowing for the synthesis of a wide array of substituted biphenyls. nih.gov The resulting biphenyl (B1667301) alcohol can then be further modified or incorporated into larger polymer backbones for advanced material applications. The iodine atom also enables other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes to produce phenylalkyne structures, which are also of interest for organic electronics. organic-chemistry.org

Synthesis of Compound Libraries for Screening

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules against biological targets to identify initial "hit" compounds. The structural attributes of this compound make it an excellent starting scaffold for creating diverse libraries of small molecules.

The presence of three distinct functional regions on the molecule—the hydroxymethyl group, the fluorine atom, and the iodine atom—allows for a combinatorial approach to library synthesis. Each of these sites can be independently modified to introduce a wide array of chemical functionalities, leading to a large and structurally diverse collection of related compounds.

For instance, the primary alcohol of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into various ethers and esters. The iodine atom is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a vast range of substituents at this position. The fluorine atom, while less reactive, significantly influences the electronic properties of the aromatic ring and can play a crucial role in modulating the binding affinity and metabolic stability of the final compounds.

A hypothetical compound library derived from this compound is illustrated in the table below, showcasing the potential for diversification at the three key positions.

| Scaffold | R1 (from -CH2OH) | R2 (from -I) | R3 (from -F) |

| -CH2OR' (Ethers) | -Aryl (Suzuki) | -F (unmodified) | |

| -COOR' (Esters) | -Alkynyl (Sonogashira) | ||

| -CONR'R'' (Amides) | -NR'R'' (Buchwald-Hartwig) | ||

| -CHO (Aldehyde) | -Alkyl |

Design and Synthesis of Derivatives with Tuned Properties

Beyond the generation of large, diverse libraries for initial screening, this compound is also a key building block for the rational design and synthesis of derivatives with finely tuned properties. This is particularly evident in the development of novel antiviral agents.

A notable example is the work described in Chinese patent CN105294567A, which discloses a series of substituted 3-fluorophenyl methanol (B129727) compounds with potent antiviral activity, particularly against cytomegalovirus (CMV). google.com The patent highlights that these novel compounds exhibit significantly enhanced efficacy and improved safety profiles when compared to established antiviral drugs such as ganciclovir. google.com